6-(1-amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrobromide
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Overview
Description
6-(1-amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrobromide is a chemical compound with a unique structure that includes a pyridine ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrobromide typically involves the reaction of 1-amino-2-methylpropan-2-ol with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(1-amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrobromide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives .
Scientific Research Applications
6-(1-amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrobromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(1-amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrobromide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-2-methylpropan-1-ol: A related compound with similar structural features but different reactivity and applications.
1-amino-2-methylpropan-2-ol: Another similar compound used in various chemical and biological studies.
Uniqueness
6-(1-amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrobromide is unique due to its specific combination of a pyridine ring and an amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
2680533-44-0 |
---|---|
Molecular Formula |
C9H16Br2N2O |
Molecular Weight |
328 |
Purity |
95 |
Origin of Product |
United States |
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